molecular formula C22H29ClN2O3 B3433102 18-Methoxycoronaridine hydrochloride, (+/-)- CAS No. 1388145-90-1

18-Methoxycoronaridine hydrochloride, (+/-)-

Cat. No.: B3433102
CAS No.: 1388145-90-1
M. Wt: 404.9 g/mol
InChI Key: CVBFKKVQGICEBT-BWXWGAIDSA-N
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Description

18-Methoxycoronaridine hydrochloride (18-MC) is a synthetic iboga alkaloid derivative with the molecular formula C${22}$H${28}$N$2$O$3$ and a molecular weight of 368.47 g/mol . It was developed as a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a target implicated in addiction pathways . The compound exists as a racemic mixture ((±)-form), though enantiomerically pure (+)- and (−)-forms have been synthesized to explore stereochemical influences on anti-addictive efficacy .

18-MC emerged from efforts to reduce the toxicity of ibogaine, a natural alkaloid with anti-addictive properties but significant cardiac and neurotoxic risks . Preclinical studies demonstrate 18-MC’s ability to decrease self-administration of opioids, cocaine, nicotine, and methamphetamine in rodent models, primarily via modulation of the medial habenula-interpeduncular nucleus pathway .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBFKKVQGICEBT-BWXWGAIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266686-77-5, 1388145-90-1
Record name 18-Methoxycoronaridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolunicant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolunicant hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zolunicant hydrochloride, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridine hydrochloride involves several steps, starting from ibogaine or its derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of 18-Methoxycoronaridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 18-Methoxycoronaridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 18-Methoxycoronaridine hydrochloride .

Scientific Research Applications

Substance Use Disorders

  • Cocaine Addiction :
    • In animal models, 18-MC has demonstrated significant efficacy in reducing cocaine self-administration. Studies indicate that administration of 18-MC leads to decreased drug-seeking behavior and craving, effectively disrupting the reinforcement cycle associated with cocaine use .
    • A study showed that 18-MC could block the acquisition of conditioned place preference (CPP) for cocaine, indicating its potential to prevent the establishment of drug-related cues .
  • Nicotine Dependence :
    • Research indicates that 18-MC is effective in reducing nicotine self-administration in rats. This suggests its utility in smoking cessation therapies by mitigating withdrawal symptoms and cravings .
  • Alcohol and Opioid Use :
    • Preliminary studies have indicated that 18-MC may also attenuate self-administration behaviors related to alcohol and opioids, showcasing its broad-spectrum applicability across various addictive substances .

Clinical Trials

Ongoing clinical trials are assessing the safety, tolerability, and pharmacokinetics of 18-MC HCl in human subjects:

  • Phase 1 Study : A randomized, double-blind trial is underway to evaluate both single and multiple ascending doses of 18-MC HCl in healthy volunteers. The primary goal is to determine the safety profile and pharmacokinetic parameters of the compound over a series of dosing regimens .
  • Study Design : Participants will be monitored for adverse effects over a period of up to 42 days, with assessments at regular intervals to gauge both immediate and long-term effects of the drug .

Data Summary Table

Application AreaAnimal Model EvidenceClinical Trial Status
Cocaine AddictionReduced self-administration; blocked CPPPhase 1 ongoing
Nicotine DependenceDecreased nicotine self-administrationPhase 1 ongoing
Alcohol UseAttenuated self-administration behaviorsPreclinical evidence available
Opioid UseSimilar efficacy as with alcoholPreclinical evidence available

Comparison with Similar Compounds

Comparison with Similar Compounds

The anti-addictive and neuropharmacological profiles of 18-MC are best contextualized against related compounds, including ibogaine, mecamylamine, α-conotoxin AuIB, and other coronaridine congeners. Key comparisons are summarized below:

Structural and Functional Comparisons

Compound Structure Primary Target Therapeutic Use Toxicity Clinical Status
18-Methoxycoronaridine Synthetic coronaridine analog α3β4 nAChR antagonist Addiction, leishmaniasis Lower neuro/cardiotoxicity Phase 2 (leishmaniasis)
Ibogaine Natural indole alkaloid Multiple (5-HT2A, κ-opioid, NMDA) Addiction (off-label) High cardiac/neurotoxicity Not FDA-approved
Mecamylamine Non-selective nicotinic antagonist Broad nAChR blockade Hypertension, research tool Peripheral side effects Approved (hypertension)
α-Conotoxin AuIB Peptide toxin Selective α3β4 nAChR antagonist Research tool Limited data Preclinical
(±)-18-Hydroxycoronaridine Coronaridine analog with hydroxylation α3β4/α4β2 nAChR modulation Preclinical addiction studies Under investigation Preclinical

Mechanistic and Efficacy Differences

  • Ibogaine vs. 18-MC: Ibogaine acts on multiple targets (e.g., 5-HT2A, κ-opioid, NMDA receptors), contributing to hallucinogenic effects and cardiotoxicity (prolonged QT interval) . In contrast, 18-MC’s selectivity for α3β4 nAChRs minimizes off-target effects, reducing toxicity while retaining anti-addictive efficacy in opioid and stimulant models . For example, 18-MC decreased morphine self-administration in rats at 20 μg doses without observable neurotoxicity, whereas ibogaine requires higher doses with severe side effects .
  • Mecamylamine vs. 18-MC: Mecamylamine non-selectively blocks nAChRs, causing peripheral side effects (e.g., constipation, dry mouth).
  • α-Conotoxin AuIB vs. 18-MC: Both are α3β4 antagonists, but α-conotoxin AuIB (a peptide) has poor blood-brain barrier penetration, limiting its utility. 18-MC’s small-molecule structure enables central nervous system activity .
  • Coronaridine Congeners: Derivatives like (±)-18-hydroxycoronaridine and (±)-18-methylaminocoronaridine show varied receptor affinities. For instance, 18-hydroxycoronaridine exhibits dual α3β4/α4β2 activity, reducing its selectivity compared to 18-MC .

Biological Activity

18-Methoxycoronaridine hydrochloride, commonly referred to as 18-MC, is a synthetic derivative of the iboga alkaloid family. It has garnered attention for its potential therapeutic applications, particularly in treating substance use disorders and certain parasitic diseases. This article delves into the biological activity of 18-MC, focusing on its pharmacological properties, mechanisms of action, and findings from various studies.

Pharmacological Profile

Mechanism of Action
18-MC primarily functions as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. It exhibits a unique binding profile, showing higher affinity for desensitized AChRs compared to resting AChRs. This property suggests that 18-MC may stabilize the desensitized state of these receptors, thereby modulating neurotransmission in the central nervous system .

Affinity and Potency
Research indicates that 18-MC is more potent than ibogaine and phencyclidine (PCP) in inhibiting nAChR-mediated calcium influx. The compound binds to a specific site on the receptor with high affinity and demonstrates a slower dissociation rate from desensitized receptors .

Biological Effects

Addiction Treatment
In various animal models, 18-MC has shown efficacy in reducing self-administration behaviors associated with addictive substances such as morphine, cocaine, nicotine, and methamphetamine. These studies suggest that 18-MC can effectively diminish cravings and withdrawal symptoms linked to these drugs .

Appetite Suppression
Additionally, 18-MC has been observed to produce anorectic effects in obese rats, likely due to its influence on brain reward pathways . This effect may offer insights into potential applications for obesity treatment.

Table 1: Summary of Key Studies on 18-MC

StudyModelFindings
Glick et al. (2010)Rat modelDemonstrated reduction in self-administration of cocaine and morphine; established mechanism of action at nAChRs .
Alper et al. (2012)Various animal modelsShowed efficacy against multiple addictive substances; noted lower toxicity compared to ibogaine .
Clinical Trials (2020-2023)Healthy volunteersAssessed safety and tolerability; ongoing studies indicate promising results for addiction treatment .

Safety and Toxicology

While 18-MC presents potential therapeutic benefits, safety assessments have revealed acute toxicity at high doses in animal studies. Symptoms observed prior to acute death included tremors, abnormal gait, and increased sensitivity to stimuli . Monitoring vital signs during dosing is crucial to mitigate adverse effects.

Q & A

Q. Methodological Insight :

  • In Vivo Models : Intracerebral microinjections (1–20 μg) in rat self-administration assays .
  • Receptor Profiling : Radioligand binding assays with [³H]18-MC and [³H]TCP to compare affinity across AChR subtypes .

Basic: Which analytical techniques are validated for structural and purity assessment of (±)-18-MC hydrochloride?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the absence of decarbomethoxylation byproducts (critical for bioactivity) .
  • HPLC-MS : Quantifies purity (>98%) using C18 columns (methanol/ammonium acetate mobile phase) .
  • ¹H/¹³C NMR : Validates methoxy (-OCH₃) and coronaridine backbone integrity in DMSO-d₆ .

Q. Experimental Design :

  • Animal Model : Male CD-1 mice (n=10/group) with oxaliplatin-induced neuropathy.
  • Controls : Saline vs. (±)-catharanthine (negative control for structural analogs).

Advanced: How do contradictory findings on (±)-18-MC's AChR binding affinity inform receptor state-dependent interactions?

Answer:
Discrepancies arise from conformational state-dependent binding. (±)-18-MC shows higher affinity for desensitized vs. resting AChR states (e.g., muscle-type AChR in Torpedo membranes):

  • Radioligand Competition : Ki = 0.8 μM (desensitized) vs. 12 μM (resting) .
  • Functional Assays : Inhibition of ACh-evoked currents is voltage-independent, suggesting deep pore binding .

Q. Resolution Strategy :

  • Use thermodynamic measurements (ΔH, ΔS) to differentiate binding modes.
  • Compare results across species (e.g., mouse vs. human AChR isoforms).

Advanced: What experimental parameters are critical for optimizing (±)-18-MC dosing in addiction studies?

Answer:

  • Dose Range : 1–20 μg intracerebral or 1–5 mg/kg systemic (i.p.), balancing receptor saturation and toxicity .
  • Timing : Acute administration pre-behavioral testing to coincide with peak receptor occupancy (Tmax = 30 min post-injection) .
  • Controls : Mecamylamine (non-selective AChR antagonist) to isolate α3β4 effects .

Q. Methodological Insight :

  • Molecular Docking : Methoxy group occupies a hydrophobic pocket in α3β4’s transmembrane domain .
  • SAR Studies : Compare (±)-18-MC with tabernanthalog (TBG) to identify substituent effects on subtype selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Methoxycoronaridine hydrochloride, (+/-)-
Reactant of Route 2
18-Methoxycoronaridine hydrochloride, (+/-)-

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